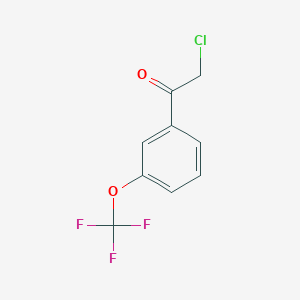
3'-(Trifluoromethoxy)phenacyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-1-[3-(trifluoromethoxy)phenyl]ethan-1-one is a chemical compound known for its unique structure and properties. It is characterized by the presence of a chloro group, a trifluoromethoxy group, and a phenyl ring, making it a valuable compound in various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-1-[3-(trifluoromethoxy)phenyl]ethan-1-one typically involves the reaction of 3-(trifluoromethoxy)benzaldehyde with chloroacetyl chloride in the presence of a base such as pyridine. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques to ensure the compound meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
2-chloro-1-[3-(trifluoromethoxy)phenyl]ethan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized products.
Reduction Reactions: Reduction of the compound can yield alcohols or other reduced forms.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Various substituted phenyl ethanones.
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols and alkanes.
Scientific Research Applications
2-chloro-1-[3-(trifluoromethoxy)phenyl]ethan-1-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of agrochemicals, pharmaceuticals, and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-chloro-1-[3-(trifluoromethoxy)phenyl]ethan-1-one involves its interaction with specific molecular targets. The trifluoromethoxy group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively. It may inhibit specific enzymes or receptors, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Triflumuron: A benzoylurea insecticide with a similar trifluoromethoxy group.
Novaluron: Another benzoylurea insecticide with structural similarities.
Fluorinated Phenyl Ethanones: Compounds with similar phenyl and fluorinated groups.
Uniqueness
2-chloro-1-[3-(trifluoromethoxy)phenyl]ethan-1-one is unique due to its specific combination of chloro and trifluoromethoxy groups, which impart distinct chemical and biological properties.
Properties
Molecular Formula |
C9H6ClF3O2 |
|---|---|
Molecular Weight |
238.59 g/mol |
IUPAC Name |
2-chloro-1-[3-(trifluoromethoxy)phenyl]ethanone |
InChI |
InChI=1S/C9H6ClF3O2/c10-5-8(14)6-2-1-3-7(4-6)15-9(11,12)13/h1-4H,5H2 |
InChI Key |
XNDYOYPWCPVSIL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)OC(F)(F)F)C(=O)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(1R,5S,6R)-bicyclo[3.1.0]hexane-6-carboxylic acid](/img/structure/B13594163.png)
![1-[(3-Fluoro-4-methoxyphenyl)methyl]piperazine dihydrochloride](/img/structure/B13594165.png)









